1,3-Dihydroxyacetone oxime is a chemical compound derived from 1,3-dihydroxyacetone, which is a simple carbohydrate. This compound is classified under the category of oximes, which are organic compounds containing a functional group characterized by a nitrogen atom bonded to a carbon atom that is also double-bonded to an oxygen atom. The oxime derivative of 1,3-dihydroxyacetone is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
1,3-Dihydroxyacetone oxime can be synthesized from 1,3-dihydroxyacetone through the reaction with hydroxylamine. This compound falls under the broader classification of carbohydrates and is specifically categorized as an aldose due to its structure containing an aldehyde group. Its chemical formula is , and it has been identified with the CAS number 37110-18-2 .
The synthesis of 1,3-dihydroxyacetone oxime can be performed through several methods:
The reaction between 1,3-dihydroxyacetone and hydroxylamine can be represented as follows:
The reaction typically requires careful control of pH and temperature to ensure high yield and purity of the product.
1,3-Dihydroxyacetone oxime can undergo several chemical reactions typical of oximes:
The stability of the oxime functional group allows it to act as a nucleophile in various organic reactions, making it a versatile intermediate in synthetic organic chemistry.
The mechanism of action for 1,3-dihydroxyacetone oxime primarily involves its role as an intermediate in biochemical pathways or synthetic routes. In biological systems, it may interact with enzymes or other biomolecules due to its reactive hydroxyl groups.
In synthetic applications, the formation of 1,3-dihydroxyacetone oxime from its precursor involves nucleophilic attack by hydroxylamine on the carbonyl carbon of 1,3-dihydroxyacetone, leading to the formation of the oxime bond.
1,3-Dihydroxyacetone oxime has several scientific uses:
1,3-Dihydroxyacetone oxime (DHA-oxime) is synthesized primarily via the condensation of 1,3-dihydroxyacetone (DHA) with hydroxylamine derivatives. DHA, the ketose precursor, is typically derived from glycerol oxidation—a process optimized industrially using nitric acid or platinum catalysts under controlled conditions to prevent over-oxidation to carboxylic acids [1] [4]. The oxime formation follows a nucleophilic addition-elimination mechanism, where hydroxylamine hydrochloride (NH₂OH·HCl) reacts with DHA in aqueous or alcoholic solvents. Critical parameters for optimization include:
Supported reagents like polyvinylpyridinium chlorochromate (PV-PCC) enable selective oxidation of protected glycerol intermediates to DHA, which is subsequently oximated in one pot, achieving yields >75% [4]. Solvent-free transhalogenation routes using alumina-supported halides (e.g., KBr/Al₂O₃) also provide DHA precursors for oxime synthesis, reducing purification steps [4].
Table 1: Optimization Parameters for DHA-Oxime Chemical Synthesis
Variable | Optimal Range | Impact on Yield |
---|---|---|
pH | 4.5–5.5 | Prevents DHA decomposition |
Temperature | 25–30°C | Avoids dimerization |
NH₂OH:DHA Molar Ratio | 1.1:1–1.15:1 | Maximizes conversion |
Solvent | Ethanol/Water | Balances solubility & kinetics |
Biocatalytic routes leverage engineered microorganisms for in situ DHA production followed by enzymatic oximation. Gluconobacter oxydans is the dominant industrial strain for DHA biosynthesis, oxidizing glycerol via membrane-bound glycerol dehydrogenase (GLDH). Metabolic engineering has significantly enhanced DHA titers:
DHA-oxime synthesis can be integrated into this platform via transaminases or oximases. Engineered benzaldehyde lyase (BAL) variants catalyze carboligation of formaldehyde to DHA, which is then converted to oxime using hydroxylamine donors. Recent studies achieved 91% yield in one-pot cascades [5] [8]. Immobilized whole-cell systems further improve sustainability, enabling enzyme reuse for continuous oxime production [6].
Table 2: Fermentation Performance for DHA Biosynthesis
Strain/Strategy | DHA Titer (g/L) | Conversion Rate (%) |
---|---|---|
Wild-type G. oxydans | 62.8 | 34.5 |
ΔDehydrogenase mutant | 89.49 | 42.27 |
Fed-batch (optimized media) | 198.81 | 82.84 |
Recent advances focus on minimizing waste and energy use in DHA-oxime synthesis:
Continuous-flow microreactors enhance mass/heat transfer during oxime formation, reducing reaction times from hours to minutes. A recent system using immobilized lipases for kinetic resolution of DHA-oxime enantiomers achieved 99% ee, highlighting synergy between green engineering and chiral synthesis [4] [6].
Table 3: Green Metrics for DHA-Oxime Synthetic Routes
Method | PMI* | E-Factor | Key Innovation |
---|---|---|---|
Chemical (batch) | 8.2 | 12.5 | - |
Biocatalytic (fed-batch) | 3.1 | 2.8 | Metabolic engineering |
Electrochemical flow | 1.9 | 1.2 | Solvent-free, renewable energy |
PMI: Process Mass Intensity (lower = greener)
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